



Technical Support Center: Reduction of Threading Dislocation Density in GaN on Silicon

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Compound of Interest		
Compound Name:	Gallium nitride	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to reducing threading dislocation density (TDD) in **Gallium Nitride** (GaN) grown on Silicon (Si) substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the epitaxial growth of GaN on Si, offering potential causes and solutions to mitigate high TDD.

Problem: High Threading Dislocation Density in the GaN Epilayer

 Question: My GaN-on-Si epilayer exhibits a high threading dislocation density (TDD), typically in the range of 10⁹ to 10¹⁰ cm⁻². What are the primary causes and how can I reduce it?

Answer: High TDD in heteroepitaxially grown GaN on Si is primarily due to the large mismatches in lattice parameters (~17%) and thermal expansion coefficients (~56%) between GaN and Si.[1][2][3][4][5] This mismatch induces significant stress, leading to the formation of a high density of defects, including threading dislocations (TDs), which propagate through the epilayer.[1][5][6]

To address this, various techniques have been developed to interrupt or alter the propagation of these dislocations. These methods include the insertion of interlayers, the use

Troubleshooting & Optimization





of superlattices, and advanced growth techniques like epitaxial lateral overgrowth (ELO).

Problem: Cracking of the GaN Epilayer

 Question: I am observing cracks in my GaN epilayer when growing beyond a certain thickness. What causes this and how can it be prevented?

Answer: Cracking in GaN-on-Si is a common issue that arises from the large thermal mismatch between GaN and Si.[3] During the cooling process after growth, significant tensile stress develops in the GaN layer, which can lead to cracking, especially in thicker films.[3]

Several strategies can be employed to mitigate this:

- Interlayers: The introduction of thin, low-temperature AIN interlayers can significantly reduce the crack density.[7]
- Superlattices: The use of AIN/GaN or AIGaN/GaN superlattices acts as a strain-relieving layer, which can help prevent cracking and also reduce dislocation density.[3][8]
- Buffer Layer Engineering: Careful design of the buffer layer, such as using graded AlGaN layers, can manage the strain and accommodate the mismatch, thereby preventing cracks.[2]

Problem: Ineffective Dislocation Reduction with Interlayers

 Question: I am using a SiNx interlayer, but the reduction in TDD is not as significant as expected. What are the critical parameters for this technique?

Answer: The effectiveness of a SiN_x interlayer in reducing TDD is highly dependent on several factors. The SiN_x acts as a nanomask, promoting a 3D island growth mode and forcing dislocations to bend and annihilate.[2][9] Key parameters to optimize include:

SiNx Coverage: The amount of SiNx deposited is crucial. Insufficient coverage may not
effectively block dislocation propagation, while excessive coverage can hinder
coalescence of the GaN islands.[9]



- Overgrowth Conditions: The conditions used to grow the GaN layer over the SiNx interlayer, such as temperature, pressure, and V/III ratio, influence the lateral overgrowth and coalescence of the GaN islands, which is critical for dislocation reduction.[9]
- Deposition Time: The duration of the SiH₄ flow during the in-situ deposition of SiN_x directly impacts the interlayer's properties and its ability to block dislocations.

Frequently Asked Questions (FAQs)

General Concepts

- What are threading dislocations in GaN? Threading dislocations (TDs) are line defects that
 propagate through the GaN epitaxial layer, typically originating from the substrate/epilayer
 interface.[6][10] They are generally categorized into three types based on their Burgers
 vector: pure edge, pure screw, and mixed dislocations.[6][11]
- Why is reducing TDD in GaN-on-Si important? High TDD can significantly degrade the
 performance and reliability of GaN-based electronic and optoelectronic devices.[6] For
 instance, TDs can act as non-radiative recombination centers, reducing the efficiency of
 light-emitting diodes (LEDs), and can create leakage current pathways in high-electronmobility transistors (HEMTs).[12][13]

TDD Reduction Techniques

- What are the most common methods to reduce TDD in GaN-on-Si? Several in-situ and exsitu techniques are employed to reduce TDD, including:
 - Interlayers: Inserting thin layers of materials like SiNx, AlN, or ScN can block or bend propagating dislocations. [2][7][9][14]
 - Superlattices: Growing a series of alternating thin layers, such as AlGaN/GaN superlattices, can filter dislocations by inducing strain fields that cause them to bend and annihilate.[3][8]
 - Epitaxial Lateral Overgrowth (ELO) and Related Techniques: These methods involve selective area growth over a patterned mask, which forces the GaN to grow laterally over



the mask, leaving the dislocations confined to the initial growth window.[6][15] A variation of this is the use of serpentine channel structures to filter dislocations.[6]

- Buffer Layer Engineering: Optimizing the initial buffer layers, such as using graded AlGaN or multi-layer AlN/GaN structures, can help manage the strain and reduce the initial dislocation density.[2][16]
- In-situ Etching: Creating etch pits at the location of dislocations and then overgrowing the layer can terminate the propagation of some dislocations.[7]
- How do superlattices help in reducing TDD? Superlattices introduce periodic strain fields into
 the crystal structure. These strain fields can cause the vertically propagating threading
 dislocations to bend into the basal plane.[8] Once bent, these dislocations are more likely to
 interact with other dislocations and annihilate, thus reducing the overall TDD in the
 subsequent layers.[3]

Characterization

- How is TDD in GaN epilayers measured? Several techniques are used to characterize and quantify TDD:
 - Transmission Electron Microscopy (TEM): Provides direct visualization of dislocations, allowing for accurate density determination and type analysis, though it is a destructive and localized technique.[6][10]
 - X-ray Diffraction (XRD): A non-destructive method that analyzes the broadening of rocking curves to estimate the density of screw and edge dislocations.[17][18]
 - Atomic Force Microscopy (AFM): Can be used to count etch pits that form at the surface termination of dislocations after chemical etching.[12][19]
 - Cathodoluminescence (CL) and Photoluminescence (PL): These techniques can provide qualitative information about the defect density, as dislocations often act as non-radiative recombination centers.[11][12]

Quantitative Data on TDD Reduction



The following tables summarize the effectiveness of various techniques for reducing TDD in GaN on Si, as reported in the literature.

Technique	Initial TDD (cm ⁻²)	Final TDD (cm ⁻²)	Reference
In-situ Etching with SiN _× mask	~1 x 10 ⁹	6.7 x 10 ⁷	[7]
Thick GaN Growth (18 μm)	~10 ⁹ - 10 ¹¹	1.1 × 10 ⁷	[1]
SiN _× Interlayer	Not specified	9 x 10 ⁷	[9]
Terrace Engineered Buffer Layer	Not specified	8.6 x 10 ⁷	[16]
Scandium Nitride (ScN) Interlayer	(5.0 ± 0.5) x 10°	$(3.1 \pm 0.4) \times 10^7$	[14]
Two-Step Growth Method	> 109	~2 x 10 ⁸	[20]

Experimental Protocols

Below are generalized experimental protocols for key TDD reduction techniques based on methodologies described in the literature. These should be adapted and optimized for specific equipment and experimental goals.

Protocol 1: In-situ SiNx Interlayer for TDD Reduction

This protocol is based on the general principles of using a SiN_{\times} nanomask within a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor.

- Initial GaN Growth:
 - \circ Grow an initial GaN buffer layer on the Si substrate to a desired thickness (e.g., 500 nm to 1 μ m) using standard MOCVD growth conditions.
- In-situ SiNx Deposition:



- Interrupt the GaN growth by stopping the Trimethylgallium (TMG) flow.
- Introduce Silane (SiH₄) into the reactor for a short duration (e.g., a few minutes) while maintaining the ammonia (NH₃) and carrier gas flows. The SiH₄ flow rate and deposition time are critical parameters to optimize.[2]
- GaN Overgrowth:
 - Stop the SiH₄ flow.
 - Resume the GaN growth by reintroducing the TMG flow. The growth conditions
 (temperature, pressure, V/III ratio) for this overgrowth step should be optimized to promote
 lateral growth and coalescence of GaN islands that form on the SiNx nanomask.[9]
- Final GaN Layer:
 - Continue the GaN growth to the desired final thickness.

Protocol 2: AlGaN/GaN Superlattice for Dislocation Filtering

This protocol outlines the growth of a superlattice structure to act as a dislocation filter.

- · Buffer Layer Growth:
 - Grow the initial buffer layers on the Si substrate, which may include an AlN nucleation layer and an AlGaN transition layer, to manage the initial stress and defect formation.
- Superlattice Growth:
 - Grow a series of alternating AlGaN and GaN layers. A typical superlattice might consist of 10-30 pairs.
 - The thickness of the individual AlGaN and GaN layers is typically in the range of a few nanometers.
 - The composition of the AlGaN and the thicknesses of both layers are critical parameters for creating the desired strain fields to bend dislocations.

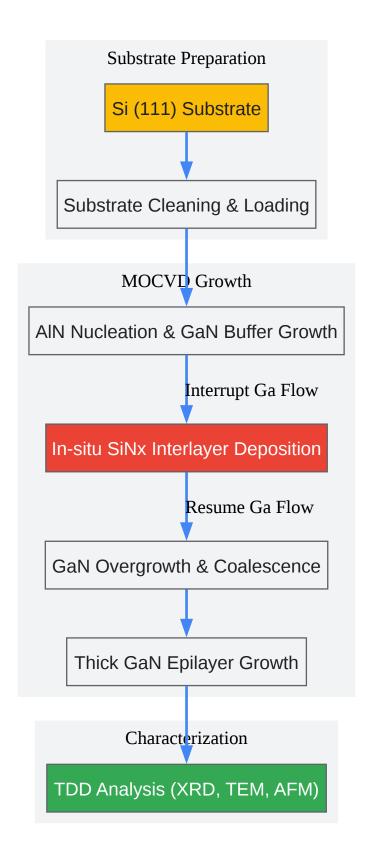


- Main GaN Epilayer Growth:
 - Following the superlattice, grow the main GaN epilayer to the desired thickness under optimized conditions for high-quality material.

Visualizations

Experimental Workflow for TDD Reduction using SiN_x Interlayer



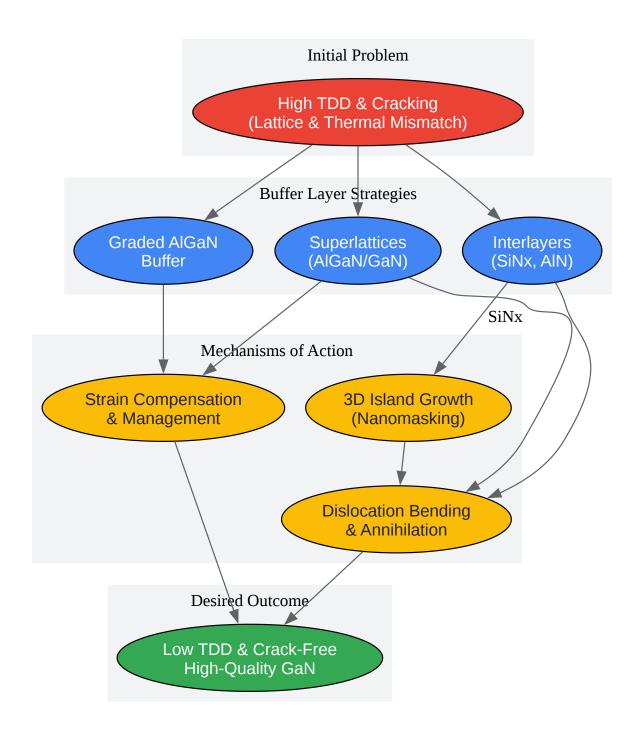


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Caption: Workflow for TDD reduction in GaN-on-Si using an in-situ SiNx interlayer.



Logical Relationships in Buffer Layer Strategies for TDDReduction



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Caption: Logical relationship between buffer strategies and TDD reduction mechanisms.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Growth of High Quality GaN on Si (111) Substrate by Using Two-Step Growth Method for Vertical Power Devices Application [mdpi.com]
- 5. Moon Kim | GaN/Si: Characterization of Growth Defects and Interfaces [moonkim.org]
- 6. digital-library.theiet.org [digital-library.theiet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tytlabs.co.jp [tytlabs.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. csmantech.org [csmantech.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. journal-spgeo.org.ua [journal-spgeo.org.ua]
- 18. pubs.aip.org [pubs.aip.org]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]





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